molecular formula C22H24N2O2 B13357995 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13357995
M. Wt: 348.4 g/mol
InChI Key: ZFJRPIYZWFWZSK-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted phenoxy group at the 2-position of the acetamide backbone and a 1-cyanocyclohexyl moiety attached to the nitrogen atom. The compound’s structure combines aromatic, ether, and cyano functionalities, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C22H24N2O2/c23-17-22(13-7-2-8-14-22)24-21(25)16-26-20-12-6-5-11-19(20)15-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-16H2,(H,24,25)

InChI Key

ZFJRPIYZWFWZSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:

    Formation of the Benzylphenoxy Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.

    Acylation Reaction: The benzylphenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(2-benzylphenoxy)acetyl chloride.

    Formation of the Cyanocyclohexyl Intermediate: Cyclohexylamine is reacted with cyanogen bromide to form 1-cyanocyclohexylamine.

    Final Coupling Reaction: The 2-(2-benzylphenoxy)acetyl chloride is then reacted with 1-cyanocyclohexylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide would depend on its specific application. For example, if used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents on Acetamide Backbone Key Functional Groups Molecular Formula CAS/Reference
2-(2-Benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 2-(2-benzylphenoxy), N-(1-cyanocyclohexyl) Benzylphenoxy, cyanocyclohexyl C22H24N2O2 Not explicitly listed
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide (27) 2-(2-isopropylphenoxy), N-(2-aminophenyl) Isopropylphenoxy, aminophenyl C17H20N2O2 Scheme 5 in
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2-(2,3-dichlorophenoxy), N-cyclohexyl Dichlorophenoxy, cyclohexyl C14H17Cl2NO2 Acta Cryst. E64
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide 2-phenyl, N-(2-phenylacetyl-substituted cyclohexyl) Phenyl, phenylacetyl-cyclohexyl C22H26N2O2 ChemBK
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 2-(3-methoxyphenyl), N-(trifluoromethylbenzothiazole) Methoxyphenyl, benzothiazole C16H12F3N3O2S EP3348550A1

Key Observations :

  • Cyano Group: The 1-cyanocyclohexyl moiety introduces polarity and steric hindrance, differing from the unsubstituted cyclohexyl in or phenylacetyl groups in .
  • Heterocyclic Moieties: Compounds like incorporate benzothiazole rings, enhancing metabolic stability via trifluoromethyl groups, unlike the target compound’s benzylphenoxy-cyanocyclohexyl system.

Comparison :

  • The target compound’s synthesis likely mirrors methods used for analogous phenoxy acetamides, employing coupling agents like TBTU in dichloromethane (DCM) .
  • In contrast, benzothiazole-containing derivatives (e.g., ) may require specialized heterocyclic chemistry steps, such as benzothiazole ring formation.

Pharmacological Activities

Key Differences :

  • The target compound’s benzylphenoxy group may favor interactions with hydrophobic binding pockets, whereas dichlorophenoxy derivatives (e.g., ) could exhibit stronger electron-withdrawing effects, altering receptor affinity.

Physicochemical Properties

  • Lipophilicity: The benzylphenoxy group increases logP compared to methoxyphenyl (e.g., ) or dichlorophenoxy analogs.
  • Solubility: The cyano group in the target compound may enhance aqueous solubility relative to halogenated derivatives like .
  • Stability : Trifluoromethyl groups in confer metabolic resistance, whereas the benzyl group in the target compound may be prone to oxidative metabolism.

Biological Activity

2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound has been shown to exhibit:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting critical signaling pathways involved in cell growth and survival.
  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in seizure models, indicating that this compound may also possess anticonvulsant properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerPotential inhibition of cancer cell proliferation and induction of apoptosis.
AnticonvulsantMay provide protection against induced seizures in animal models.
AntimicrobialInvestigated for its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound, revealing insights into its potential applications:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of benzylphenoxy compounds showed significant cytotoxicity against breast cancer cell lines, suggesting a similar potential for this compound .
  • Anticonvulsant Activity :
    • Research indicated that related compounds demonstrated significant protection against maximal electroshock-induced seizures in rodents. The structure-activity relationship studies suggested that modifications similar to those found in this compound could enhance anticonvulsant efficacy .
  • Antimicrobial Properties :
    • A comparative study on various phenoxy derivatives highlighted their antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit similar properties .

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